Alvespimycin, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) [, , ]. It belongs to the ansamycin class of natural products, specifically a semi-synthetic analog of the benzoquinone antibiotic geldanamycin [].
Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous client proteins, many of which are implicated in cancer development and progression [, , , , , , , , ]. Alvespimycin exerts its anticancer activity by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the degradation of its client proteins [, , , , , , ]. These client proteins include kinases, transcription factors, and signaling molecules that are often overexpressed or mutated in cancer cells and contribute to their uncontrolled growth and survival [, , , , , , , ].
Alvespimycin is classified as an ansamycin antibiotic and specifically falls under the category of Hsp90 inhibitors. Its development aimed to improve upon the pharmacological properties of geldanamycin, which suffered from issues like poor solubility and high hepatotoxicity. The modification at the 17-position with a dimethylaminoethylamino group enhances its solubility and reduces toxicity, making it a promising candidate for cancer therapy .
The synthesis of alvespimycin involves several key steps, starting from geldanamycin. The general synthetic route includes:
Alvespimycin possesses a complex molecular structure characterized by a benzoquinone ansamycin core. Its molecular formula is C_20H_26N_4O_4, with a molecular weight of approximately 378.45 g/mol. The structure features:
The spatial arrangement allows for specific interactions with the ATP-binding site of Hsp90, facilitating its inhibitory action .
Alvespimycin undergoes various chemical reactions primarily related to its binding with Hsp90. The key reactions include:
The IC50 value for alvespimycin in inhibiting Hsp90 is reported to be approximately 62 nM, indicating its potency as an inhibitor .
Alvespimycin exerts its therapeutic effects primarily through the inhibition of Hsp90. The mechanism involves:
This selective toxicity towards cancer cells arises because tumor cells often rely more heavily on Hsp90 for survival compared to normal cells .
Alvespimycin exhibits several notable physical and chemical properties:
These properties contribute significantly to its potential as an effective therapeutic agent in oncology .
Alvespimycin has been explored for various scientific applications:
Ongoing clinical trials are assessing its efficacy and safety profiles in various cancer types, further establishing its role in modern therapeutic strategies .
The discovery of HSP90 inhibitors originated with the natural product geldanamycin (GM), isolated in 1970 from Streptomyces hygroscopicus. GM demonstrated potent antitumor activity by binding to the N-terminal ATP pocket of HSP90, thereby disrupting its chaperone function and inducing proteasomal degradation of client oncoproteins. However, clinical translation was hindered by severe hepatotoxicity (linked to its benzoquinone moiety), poor aqueous solubility, and metabolic instability [1] [4].
First-generation derivatives focused on mitigating these limitations:
Table 1: Evolution of Benzoquinone Ansamycin HSP90 Inhibitors
Compound | Key Structural Modification | Aqueous Solubility | Primary Advantages | Clinical Limitations |
---|---|---|---|---|
Geldanamycin (GM) | None (natural product) | Low | First-in-class; proof of HSP90 mechanism | Severe hepatotoxicity; metabolic instability |
Tanespimycin (17-AAG) | 17-Allylamino group | Low | Reduced toxicity vs. GM; tumor-selective retention | Polymorphic metabolism; complex formulation |
Alvespimycin (17-DMAG) | 17-Dimethylaminoethylamino group | High | Improved solubility; oral bioavailability; reduced hepatic metabolism; consistent PK/PD | Ocular toxicity; halted development despite clinical activity |
Alvespimycin shares the core benzoquinone ansamycin scaffold of GM but features critical modifications that enhance its drug-like properties:
Crystallographic studies confirm that alvespimycin mimics the ATP-bound conformation, competitively inhibiting HSP90’s ATPase activity. This inhibition traps the chaperone in an ADP-bound state, preventing client protein maturation and promoting ubiquitin-mediated degradation [1] [5].
Table 2: Key Structural Features of Alvespimycin and Functional Implications
Structural Element | Role in HSP90 Binding | Pharmacological Impact |
---|---|---|
Benzoquinone ring | Positions near ATP pocket entrance; participates in H-bonding | Contributes to binding affinity; reduced redox toxicity vs. GM |
Ansamycin macrocycle | Forms C-shape mimicking ADP; deep penetration into pocket | High target specificity for HSP90's unique ATP-binding site |
Carbamate group | Critical H-bonds with Leu34, Asp79, Gly83, Thr171 | Stabilizes complex; essential for inhibitory activity |
17-Dimethylaminoethylamino chain | Solvent-exposed; no direct protein interactions | Enhances solubility; lowers plasma protein binding; improves PK |
HSP90 stabilizes over 200 "client proteins," many of which are oncogenic drivers mutated or overexpressed in cancer. Alvespimycin disrupts this stabilization via two interconnected mechanisms:1. Client Protein Degradation: By inhibiting ATP hydrolysis, alvespimycin prevents HSP90 from folding/refolding clients. Misfolded clients are polyubiquitinated by E3 ligases (e.g., CHIP) and degraded by the proteasome. Key degraded oncoproteins include:- Kinases: BCR-ABL (CML), HER2 (breast cancer), BRAF (melanoma), AKT (multiple cancers) [1] [3] [4].- Transcription Factors: HIF-1α (angiogenesis), mutant p53, steroid hormone receptors (AR, ER) [1] [4].- Telomerase (TERT): Critical for immortalization in osteosarcoma and other cancers; alvespimycin synergizes with telomerase inhibitors like imetelstat by disrupting TERT folding [9].
Alvespimycin demonstrates heightened efficacy in cancers dependent on HSP90-stabilized oncoproteins, particularly those with acquired therapy resistance:
Table 3: Antineoplastic Effects of Alvespimycin in Preclinical and Clinical Models
Cancer Model | Key Client Proteins Targeted | Efficacy Findings | Mechanistic Insights |
---|---|---|---|
Imatinib-resistant CML | BCR-ABL | IC₅₀: 31–44 nM (vs. 50 nM in sensitive cells); apoptosis in 38–39% of cells (100 nM) | BCR-ABL degradation; caspase activation; ΔΨm loss |
HER2+ Metastatic Breast Cancer | HER2, ER, AKT | Clinical partial/stable disease in combination with trastuzumab | Synergistic HER2 degradation; blockade of PI3K/AKT pathway |
Osteosarcoma | TERT (telomerase) | Synergy with imetelstat: complete growth arrest; telomere shortening | Dual disruption of telomerase assembly and function |
ALK+ NSCLC | EML4-ALK | Tumor regression in phase II trials (as retaspimycin hydrochloride, IPI-504) | ALK degradation via HSP90 complex dissociation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7